![molecular formula C16H18N4O3S B2868237 5-(butylthio)-7-(furan-2-yl)-1,3-dimethylpyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione CAS No. 906238-92-4](/img/structure/B2868237.png)
5-(butylthio)-7-(furan-2-yl)-1,3-dimethylpyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(butylthio)-7-(furan-2-yl)-1,3-dimethylpyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione is an intriguing compound belonging to the pyrimido[4,5-d]pyrimidine class, distinguished by a complex structure incorporating butylthio and furan groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-(butylthio)-7-(furan-2-yl)-1,3-dimethylpyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione typically involves multi-step organic reactions
Formation of core structure: : Condensation of appropriate amines with pyrimidine derivatives.
Thiation step: : Introduction of the butylthio group via nucleophilic substitution using butanethiol in the presence of a base like sodium hydride.
Furan functionalization: : Incorporation of furan-2-yl group through a palladium-catalyzed coupling reaction.
Industrial Production Methods
Scaling up the synthesis for industrial purposes involves optimizing reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to streamline the process, reducing reaction times and increasing efficiency. Stringent quality control measures are also implemented to maintain consistency in the final product.
Análisis De Reacciones Químicas
Types of Reactions
The compound 5-(butylthio)-7-(furan-2-yl)-1,3-dimethylpyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione undergoes various chemical reactions, including:
Oxidation: : Converts the thio group to sulfoxide or sulfone.
Reduction: : Reduces the pyrimidine ring, altering its electronic properties.
Substitution: : Substitution reactions primarily occur at the furan ring or the butylthio group.
Common Reagents and Conditions
Oxidizing agents: : Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing agents: : Sodium borohydride, lithium aluminum hydride.
Substitution reagents: : Halogenating agents like N-bromosuccinimide for introducing halogens.
Major Products
Oxidation products: : 5-(butylsulfonyl)-7-(furan-2-yl)-1,3-dimethylpyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione.
Reduction products: : Varied reduced derivatives depending on the extent of reduction.
Substitution products: : Halogenated derivatives and other substituted analogs.
Aplicaciones Científicas De Investigación
Chemistry
Catalysis: : Utilized as a ligand in catalytic systems for organic transformations.
Material Science: : Incorporated into polymers for enhanced properties.
Biology
Enzyme Inhibition: : Investigated for its potential to inhibit specific enzymes involved in disease pathways.
Molecular Probes: : Used as a fluorescent probe in biological assays.
Medicine
Drug Development: : Explored as a potential lead compound for the development of new therapeutic agents.
Diagnostics: : Utilized in diagnostic assays due to its unique chemical reactivity.
Industry
Pharmaceuticals: : Production of intermediates for complex drug molecules.
Mecanismo De Acción
The mechanism by which 5-(butylthio)-7-(furan-2-yl)-1,3-dimethylpyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione exerts its effects varies depending on its application. Commonly, it interacts with molecular targets such as enzymes or receptors, altering their activity. Pathways involved include:
Enzyme binding: : Binds to active sites, inhibiting or modulating enzyme activity.
Receptor interaction: : Engages with receptors to trigger downstream signaling cascades.
Comparación Con Compuestos Similares
Similar Compounds
6-(butylthio)-5-(furan-2-yl)-1,3-dimethylpyrimidine-2,4(1H,3H)-dione: : Similar structure but different substitution pattern, leading to varied reactivity.
7-(butylthio)-5-(furan-2-yl)-1,3-dimethylpyrimido[4,5-c]pyrimidine-2,4(1H,3H)-dione: : Positional isomer with distinct electronic properties.
Unique Aspects
5-(butylthio)-7-(furan-2-yl)-1,3-dimethylpyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione is unique due to its specific substitution pattern, which imparts distinct chemical properties, making it a valuable compound in various research and industrial applications.
This is a snapshot of the multifaceted nature and utility of this compound. Curious to dig deeper into any specific section?
Propiedades
IUPAC Name |
5-butylsulfanyl-7-(furan-2-yl)-1,3-dimethylpyrimido[4,5-d]pyrimidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N4O3S/c1-4-5-9-24-14-11-13(19(2)16(22)20(3)15(11)21)17-12(18-14)10-7-6-8-23-10/h6-8H,4-5,9H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BGYSWBVXKWRQQP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCSC1=NC(=NC2=C1C(=O)N(C(=O)N2C)C)C3=CC=CO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
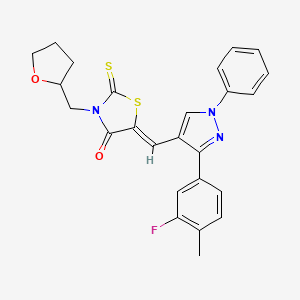
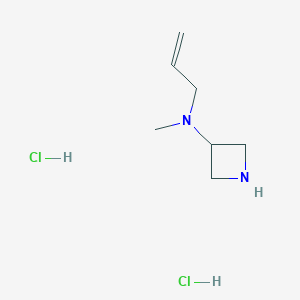
![(E)-N-([2,3'-bifuran]-5-ylmethyl)-3-(2-chlorophenyl)acrylamide](/img/structure/B2868157.png)
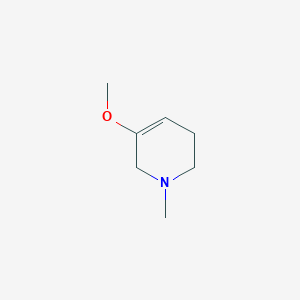
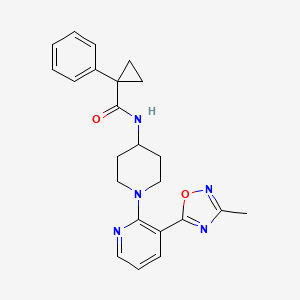
![1-[5-[(4-chlorophenyl)sulfanyl]-4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]-4-(4-fluorophenyl)-1H-pyrazol-5-amine](/img/structure/B2868162.png)
![[4-(Hydroxymethyl)piperidin-4-yl]methanol hydrochloride](/img/structure/B2868164.png)
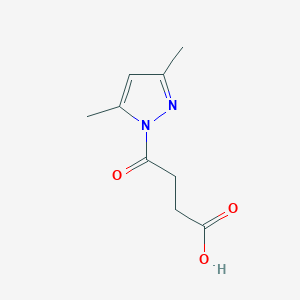
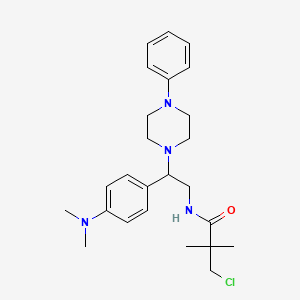
![8-((2,4-Difluorophenyl)sulfonyl)-3-(3,4-dimethylphenyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one](/img/structure/B2868172.png)
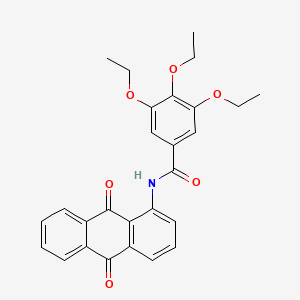
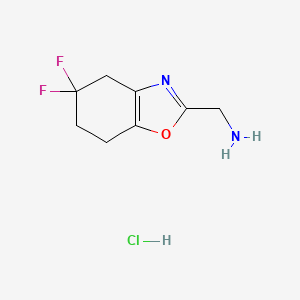

![2-{4,6-dimethyl-3-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-oxo-1,2-dihydropyridin-1-yl}-N-[(2-methoxyphenyl)methyl]acetamide](/img/structure/B2868177.png)
